Cyclopropyl-(2-iodo-benzyl)-amine

Description

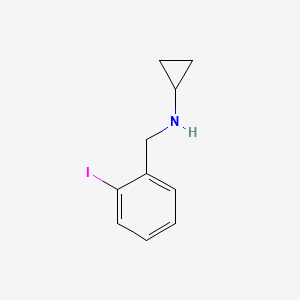

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-iodophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXZIEHSLZOGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopropyl-(2-iodo-benzyl)-amine

Introduction

Cyclopropyl-(2-iodo-benzyl)-amine is a valuable synthetic intermediate in medicinal chemistry and drug development. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule, while the ortho-iodobenzyl moiety serves as a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, along with a detailed analysis of its characterization.

Synthetic Strategy: A Comparative Analysis and Rationale

The formation of the C-N bond between the cyclopropylamine and the 2-iodobenzyl group can be approached through several established synthetic methodologies. A critical evaluation of the most common strategies is essential for selecting the most efficient and practical route.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines.[1][2] While highly effective, it requires the use of expensive palladium catalysts and specialized phosphine ligands. For the synthesis of the target molecule, this approach would involve the coupling of cyclopropylamine with 2-iodobenzyl bromide or a related halide.

-

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation can also be employed for the formation of C-N bonds.[3][4] Traditional Ullmann conditions often require harsh reaction temperatures, although modern ligand-assisted protocols have mitigated this to some extent.

-

Reductive Amination: This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of this compound, the direct reductive amination of 2-iodobenzaldehyde with cyclopropylamine presents a highly convergent and atom-economical approach. This method avoids the pre-functionalization of the benzyl group required for coupling reactions and often utilizes readily available and less expensive reagents.

Chosen Synthetic Route: Reductive Amination

Considering the ready availability of 2-iodobenzaldehyde and cyclopropylamine, reductive amination is the most logical and efficient synthetic strategy. It is a one-pot reaction that generally proceeds under mild conditions with high yields.

Visualizing the Synthetic Workflow

Sources

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl-(2-iodo-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Cyclopropyl-(2-iodo-benzyl)-amine (CAS No. 1353973-73-5). As a novel secondary amine, this compound holds potential interest for applications in medicinal chemistry and materials science, where the unique combination of a cyclopropyl group and an iodinated benzyl moiety can impart desirable pharmacological and material characteristics. This document outlines the compound's structural and molecular information, predicted physicochemical parameters, a plausible synthetic route with a detailed experimental protocol, and proposed methods for its analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers and developers working with this and structurally related molecules.

Introduction and Molecular Overview

This compound is a secondary amine featuring a cyclopropyl group and a 2-iodobenzyl substituent attached to the nitrogen atom. The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, potency, and solubility, while modulating pKa. The presence of an iodine atom on the benzene ring offers a site for further functionalization through various cross-coupling reactions, making it a versatile synthetic intermediate.

Molecular Structure:

Figure 1: 2D Structure of this compound

Table 1: Core Compound Information

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1353973-73-5 | [1] |

| Molecular Formula | C₁₀H₁₂IN | [1] |

| Molecular Weight | 273.11 g/mol | [1] |

| Canonical SMILES | C1CC1NC(C2=CC=CC=C2I) | - |

| InChI Key | (Predicted) | - |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a useful estimation for experimental design and method development.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Software |

| pKa (basic) | 8.5 - 9.5 | ACD/pKa DB, MarvinSketch |

| logP | 3.2 - 3.8 | ACD/LogP, ChemDraw |

| Aqueous Solubility | Low | Based on high logP |

| Boiling Point | > 300 °C (decomposes) | - |

| Melting Point | Not available | - |

The predicted pKa suggests that this compound is a moderately basic compound, typical for secondary amines. The high predicted logP value indicates poor water solubility and a preference for lipophilic environments.

Synthesis and Purification

A plausible and efficient synthetic route to this compound is through the reductive amination of 2-iodobenzaldehyde with cyclopropylamine. This method is widely used for the formation of C-N bonds and is known for its generally high yields and tolerance of various functional groups.

Figure 2: Proposed Synthetic Workflow

Detailed Experimental Protocol: Reductive Amination

Materials:

-

2-Iodobenzylamine (1.0 eq)

-

Cyclopropanecarboxaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-iodobenzylamine (1.0 eq) in anhydrous DCM, add cyclopropanecarboxaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should be assessed by TLC.

Analytical Characterization

A combination of spectroscopic techniques is recommended for the comprehensive characterization of the synthesized this compound.

Figure 3: Analytical Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, benzyl, and aromatic protons.[2][3]

-

Cyclopropyl protons: Multiplets in the range of 0.4-1.0 ppm.

-

Benzylic protons (CH₂): A singlet or a pair of doublets around 3.8-4.2 ppm.

-

Aromatic protons: A series of multiplets between 7.0 and 7.9 ppm, consistent with a 1,2-disubstituted benzene ring.

-

N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.[2]

-

Cyclopropyl carbons: Resonances in the upfield region, typically between 3 and 15 ppm.

-

Benzylic carbon (CH₂): A signal around 50-55 ppm.

-

Aromatic carbons: Six signals in the range of 120-140 ppm, with the carbon bearing the iodine atom appearing at a distinct chemical shift.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 273. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage of the benzylic C-N bond.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[2][4]

-

N-H stretch: A weak to medium band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C-N stretch: A band in the region of 1250-1020 cm⁻¹.

-

C=C stretch (aromatic): Bands around 1600 and 1475 cm⁻¹.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound. The proposed synthetic and analytical methodologies offer a solid foundation for researchers to produce and characterize this compound. The unique structural features of this molecule make it an interesting candidate for further investigation in various fields of chemical and pharmaceutical research.

References

-

ACD/Labs. (n.d.). NMR Prediction Software. SpinCore Technologies. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

- Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- Milletti, F. (2012). Novel Methods for the Prediction of logP, pKa, and logD. ACS Medicinal Chemistry Letters, 3(1), 43–47.

- Gage, J. R., & Dudding, T. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370–378.

- Işık, M., Bergazin, T. D., Fox, S. J., Rizzi, A., Chodera, J. D., & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 921–945.

-

LibreTexts. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

Sources

An In-depth Technical Guide to Cyclopropyl-(2-iodo-benzyl)-amine (CAS Number: 1353973-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl-(2-iodo-benzyl)-amine is a bifunctional synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive cyclopropylamine moiety and a versatile 2-iodobenzyl group, positions it as a valuable building block for the synthesis of complex therapeutic agents and as a probe for exploring biological pathways. The cyclopropylamine group is a known pharmacophore, often implicated in enzyme inhibition, while the ortho-iodinated benzyl ring serves as a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, supported by detailed, plausible experimental protocols and predictive analytical data.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer both biological activity and synthetic versatility is of paramount importance. This compound, with its distinct structural motifs, embodies this principle.

-

The Cyclopropylamine Moiety: The inclusion of a cyclopropane ring in drug candidates can confer several advantageous properties. The inherent strain of the three-membered ring enhances reactivity and can provide a rigid conformational constraint, locking a molecule into a bioactive conformation.[1] This often leads to improved potency and metabolic stability.[1] Furthermore, cyclopropylamines are recognized as mechanism-based inhibitors for a range of enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), making them valuable components in the design of targeted therapies.[2][3][4][5]

-

The 2-Iodobenzyl Group: The presence of an iodine atom on the benzyl ring, particularly at the ortho position, opens up a vast array of synthetic possibilities. This functional group is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the construction of extensive compound libraries.

The combination of these two functionalities in a single molecule makes this compound a powerful bifunctional building block.[2][6][7] It can be envisioned as a linchpin in the synthesis of novel therapeutics where one part of the molecule engages with a biological target, and the other can be elaborated to fine-tune physicochemical properties or introduce additional binding interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1353973-73-5 | Internal Database |

| Molecular Formula | C₁₀H₁₂IN | Internal Database |

| Molecular Weight | 273.12 g/mol | Internal Database |

| IUPAC Name | N-(2-Iodobenzyl)cyclopropanamine | Internal Database |

| Synonyms | This compound | Internal Database |

| Purity | Typically ≥95% (commercial sources) | [7] |

| InChI Code | 1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | [7] |

| InChI Key | CEXZIEHSLZOGDX-UHFFFAOYSA-N | [7] |

Synthesis of this compound

Proposed Synthetic Pathway: Reductive Amination

The reductive amination of 2-iodobenzaldehyde with cyclopropylamine is a logical and well-precedented approach to synthesize the target compound.

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Plausible Method)

This protocol is a proposed method based on standard reductive amination procedures.

Materials:

-

2-Iodobenzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-iodobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylamine (1.2 eq).

-

If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

-

Slowly add the STAB suspension to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Rationale for Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides like sodium cyanoborohydride.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations as they are relatively non-polar and aprotic.

-

Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the aldehyde.

Analytical Characterization (Predictive Data)

As experimental spectroscopic data for this compound is not publicly available, this section provides predicted data based on the compound's structure and known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | d | 1H | Ar-H |

| ~ 7.3 | t | 1H | Ar-H |

| ~ 7.2 | d | 1H | Ar-H |

| ~ 6.9 | t | 1H | Ar-H |

| ~ 3.9 | s | 2H | -CH₂- |

| ~ 2.2 | m | 1H | -CH- (cyclopropyl) |

| ~ 1.5 | br s | 1H | -NH- |

| ~ 0.5 | m | 2H | -CH₂- (cyclopropyl) |

| ~ 0.4 | m | 2H | -CH₂- (cyclopropyl) |

Note: The upfield chemical shift of the cyclopropyl protons (around 0.22 ppm for cyclopropane itself) is a characteristic feature.[8]

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (quaternary) |

| ~ 139 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 100 | Ar-C-I (quaternary) |

| ~ 55 | -CH₂- |

| ~ 33 | -CH- (cyclopropyl) |

| ~ 7 | -CH₂- (cyclopropyl) |

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3350-3310 | N-H stretch (secondary amine, one band) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1020 | C-N stretch (aliphatic amine) |

| 910-665 | N-H wag (secondary amine) |

Note: The N-H stretch for secondary amines is typically a single, sharp peak of weak to medium intensity.[9][10]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 274.0. The fragmentation pattern under tandem mass spectrometry (MS/MS) would likely involve the loss of the cyclopropylamine group or cleavage of the benzyl C-N bond, leading to characteristic fragment ions.[1][11] A common fragmentation pathway for benzylamines is the formation of a tropylium ion at m/z 91.[1][11]

Potential Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a highly attractive starting material for a variety of applications in medicinal chemistry and chemical biology.

Caption: Potential research applications of this compound.

Synthesis of Novel Enzyme Inhibitors

Given that the cyclopropylamine moiety is a known inhibitor of enzymes like LSD1 and MAOs, this compound can serve as a starting point for the development of novel inhibitors.[3][4][5][12][13] The 2-iodobenzyl group can be elaborated through cross-coupling reactions to introduce various substituents that can interact with specific pockets of the enzyme's active site, potentially leading to enhanced potency and selectivity.

Development of PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[14] this compound could be a valuable building block for PROTACs. The cyclopropylamine portion could be part of a warhead that binds to the target protein, while the 2-iodobenzyl group could be functionalized with a linker connected to an E3 ligase ligand.

Fragment-Based Drug Discovery

In fragment-based drug discovery, small, low-affinity molecules ("fragments") are identified that bind to a biological target. These fragments are then grown or linked together to create more potent leads. This compound itself, or simple derivatives, could be screened as fragments. The cyclopropylamine could provide a binding anchor, and the iodo-benzyl group would offer a straightforward vector for chemical elaboration.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a strategically designed bifunctional molecule with considerable potential in medicinal chemistry and drug discovery. While detailed experimental data on this specific compound is limited, its constituent parts suggest a wide range of applications, from the synthesis of novel enzyme inhibitors to the development of sophisticated bifunctional molecules like PROTACs. The plausible and robust synthetic route via reductive amination makes it an accessible building block for researchers. As the demand for novel therapeutic agents continues to grow, versatile scaffolds like this compound will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

- Boyd, S. R., Chang, L., Rezende, W., Raji, I. O., Kandel, P., Holmes, S. L., & Young, D. W. (2021). Design and Applications of Bifunctional Small Molecules in Biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140534.

- Gardarsdottir, H. (n.d.).

- Sigma-Aldrich. (n.d.). N-(2-Iodobenzyl)cyclopropanamine.

- Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-204.

- Liu, Y., Zhang, X., Li, X. X., & Ju, X. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5.

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine.

- Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., An, H., & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(3), 534-538.

- WuXi Biology. (n.d.).

- Corson, T. W., Aberle, N., & Crews, C. M. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ACS Chemical Biology, 3(11), 677-692.

- Cerny, M. A., & Hanzlik, R. P. (2007). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 129(21), 6844-6845.

- PE20161384A1 - CYCLOPROPYLAMINES AS INHIBITORS OF LSD 1.

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Shvartsbart, A., & Hanzlik, R. P. (2013). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 135(41), 15320-15323.

- Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.

- University of California, Los Angeles. (n.d.). IR: amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- UCLA. (n.d.). IR Chart.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.

- Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- Doc Brown's Chemistry. (n.d.). on the 1H NMR spectrum of 1-iodo-2-methylpropane.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting.

- MDPI. (n.d.).

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

Sources

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. PE20161384A1 - CYCLOPROPYLAMINES AS INHIBITORS OF LSD 1 - Google Patents [patents.google.com]

- 6. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. wuxibiology.com [wuxibiology.com]

Spectroscopic Characterization of Cyclopropyl-(2-iodobenzyl)-amine: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound, Cyclopropyl-(2-iodo-benzyl)-amine (CAS No. 1353973-73-5). Due to the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive, theory-grounded resource for its characterization. By dissecting the molecule into its constituent functional groups—the 2-iodobenzyl moiety, the cyclopropyl ring, and the secondary amine linkage—we will project the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to aid researchers in the identification, confirmation of synthesis, and further investigation of this compound and its analogs.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug discovery, combining the conformational rigidity of a cyclopropyl group with the synthetic versatility of an iodinated aromatic ring. The cyclopropyl motif is a desirable feature in drug candidates as it can enhance metabolic stability and binding affinity[1]. The ortho-iodobenzyl group provides a reactive handle for further functionalization through various cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this compound. This guide provides a robust, predictive framework for these spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the presence of distinct spin systems in the cyclopropyl and benzyl moieties, with chemical shifts influenced by the electron-withdrawing iodine atom and the nitrogen atom.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (4 protons) | 7.8 - 7.0 | Multiplet | |

| -CH₂- (benzyl) | ~3.9 | Singlet | |

| -NH- | Broad singlet | ||

| -CH- (cyclopropyl) | ~2.2 | Multiplet | |

| -CH₂- (cyclopropyl) | 0.8 - 0.4 | Multiplets |

Rationale and Interpretation

-

Aromatic Region (7.8 - 7.0 ppm): The four protons on the benzene ring will appear as a complex multiplet. The proton ortho to the iodine atom is expected to be the most downfield due to the deshielding effect of the halogen.

-

Benzyl Protons (~3.9 ppm): The two protons of the methylene bridge between the aromatic ring and the amine nitrogen are expected to appear as a singlet, as they are chemically equivalent and not adjacent to any protons that would cause splitting.

-

Amine Proton: The secondary amine proton will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

Cyclopropyl Protons: The single proton on the carbon attached to the nitrogen (~2.2 ppm) will be a multiplet due to coupling with the adjacent cyclopropyl methylene protons. The four protons of the two methylene groups on the cyclopropyl ring (0.8 - 0.4 ppm) will be diastereotopic and will appear as complex multiplets in the upfield region, a characteristic feature of cyclopropyl rings.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar-C (Iodo-substituted) | ~98 |

| Ar-C (CH₂-substituted) | ~142 |

| Ar-CH (4 carbons) | 139 - 128 |

| -CH₂- (benzyl) | ~55 |

| -CH- (cyclopropyl) | ~33 |

| -CH₂- (cyclopropyl) | ~10 |

Rationale and Interpretation

-

Aromatic Carbons: The carbon atom directly bonded to the iodine will be significantly shielded, appearing at a lower chemical shift (~98 ppm). The quaternary carbon attached to the benzyl methylene group will be downfield (~142 ppm). The remaining four aromatic carbons will resonate in the typical aromatic region (139 - 128 ppm).

-

Benzyl Carbon (~55 ppm): The benzylic carbon will be found in the aliphatic region, shifted downfield due to the attachment of the electronegative nitrogen atom.

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring attached to the nitrogen will appear around 33 ppm. The two equivalent methylene carbons of the cyclopropyl ring will be highly shielded and appear far upfield, around 10 ppm, which is a hallmark of cyclopropyl groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C-H, and C-N bonds, as well as aromatic C=C stretches.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak to Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| N-H Bend | 1650 - 1580 | Medium |

| C-N Stretch | 1335 - 1250 | Medium |

Rationale and Interpretation

-

N-H Stretch: A characteristic weak to medium intensity peak is expected in the 3350-3310 cm⁻¹ region, indicative of a secondary amine.[2]

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and cyclopropyl groups will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretches: A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the benzene ring.

-

N-H Bend and C-N Stretch: The N-H bending vibration is expected around 1650-1580 cm⁻¹, and the C-N stretching vibration for the aromatic amine will likely be in the 1335-1250 cm⁻¹ range.[2]

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted MS Data

| m/z | Assignment |

| 273 | [M]⁺ (Molecular Ion) |

| 272 | [M-H]⁺ |

| 146 | [M - I]⁺ |

| 218 | [M - C₃H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Rationale and Interpretation

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is predicted to be at m/z 273, corresponding to the molecular weight of the compound (C₁₀H₁₂IN).

-

[M-H]⁺ Fragment: Loss of a hydrogen atom can lead to a peak at m/z 272.

-

Loss of Iodine ([M - I]⁺): Cleavage of the C-I bond would result in a significant fragment at m/z 146.

-

Loss of Cyclopropyl Group ([M - C₃H₅]⁺): Fragmentation of the cyclopropyl group would give a peak at m/z 218.

-

Tropylium Ion ([C₇H₇]⁺): The base peak is likely to be at m/z 91, corresponding to the stable tropylium ion, a common fragment for benzyl-containing compounds.

Experimental Protocols

While experimental data is not available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin).

IR Spectroscopy

-

Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in an FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization or Electrospray Ionization).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations are grounded in fundamental principles of spectroscopy and analysis of structurally related compounds. It is our hope that this guide will serve as a valuable resource for researchers working with this molecule, aiding in its unambiguous identification and facilitating its use in further scientific endeavors.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

National Institute of Standards and Technology. Cyclopropylamine - NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 2-Iodobenzyl alcohol - NIST Chemistry WebBook. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

An In-Depth Technical Guide to Cyclopropyl-(2-iodo-benzyl)-amine: Structure, Conformation, and Synthesis

This guide provides a comprehensive technical overview of Cyclopropyl-(2-iodo-benzyl)-amine, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular structure, explore its conformational landscape, detail a robust synthetic protocol, and discuss its potential applications. This document is designed to serve as a practical resource, grounding theoretical concepts in established experimental logic.

Introduction and Molecular Overview

This compound, also known by its IUPAC name N-(2-iodobenzyl)cyclopropanamine, is a secondary amine featuring a unique combination of structural motifs: a rigid, strained cyclopropyl group and a sterically demanding ortho-iodinated benzyl moiety.[1][2] This combination imparts specific conformational constraints and electronic properties that make it a valuable, albeit under-explored, synthetic intermediate. N-substituted benzylamines are a critical class of organic compounds that form the structural core of many pharmaceuticals and biologically active molecules. The specific substitution pattern of this molecule—particularly the ortho-iodo group—presents both challenges and opportunities in synthesis and molecular design.

Table 1: Core Molecular Properties

| Property | Value | Reference |

| IUPAC Name | N-(2-iodobenzyl)cyclopropanamine | [3] |

| CAS Number | 1353973-73-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂IN | [1] |

| Molecular Weight | 273.12 g/mol | [4] |

| InChI Key | CEXZIEHSLZOGDX-UHFFFAOYSA-N | [2] |

Synthesis via Reductive Amination: A Validated Protocol

The most direct and reliable method for synthesizing this compound is through the reductive amination of 2-iodobenzaldehyde with cyclopropylamine.[5] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

Rationale for Reagent Selection

-

Starting Materials : 2-Iodobenzaldehyde is selected for its commercially available nature and the strategic placement of the iodo-group, which can serve as a handle for further cross-coupling reactions. Cyclopropylamine is a primary amine that introduces the conformationally rigid cyclopropyl moiety.[6]

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Unlike stronger hydrides like NaBH₄, NaBH(OAc)₃ is a mild and selective reagent that efficiently reduces the protonated imine intermediate without competing reduction of the starting aldehyde. Its tolerance for the slightly acidic reaction conditions required for imine formation makes it ideal for this one-pot procedure.[7]

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants and intermediates.

Detailed Experimental Protocol

-

Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add 2-iodobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Imine Formation : Add cyclopropylamine (1.1 eq) to the solution. If the amine is supplied as a salt, it must first be neutralized. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction : Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the flask. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine and the formation of the product by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and validation of this compound.

Molecular Structure and Conformational Analysis

The conformation of this compound is primarily dictated by the steric and electronic interactions between its three key components: the phenyl ring, the secondary amine linker, and the cyclopropyl group. The presence of a bulky iodine atom at the ortho position of the benzyl ring is the most significant factor influencing its three-dimensional structure.

Key Torsional Angles and Steric Hindrance

The overall shape of the molecule is defined by the rotation around two key single bonds:

-

τ1 (Cα-N bond) : The torsion angle between the benzyl C-C bond and the C-N bond.

-

τ2 (Aryl-Cα bond) : The torsion angle describing the orientation of the Cα-N bond relative to the plane of the aromatic ring.

Studies on substituted benzylamines have shown that the Cα-N bond tends to be oriented perpendicular (τ2 ≈ 90°) to the plane of the aromatic ring to minimize steric clash.[8] In the case of this compound, this effect is dramatically amplified by the large van der Waals radius of the iodine atom.

This ortho-substituent forces the CH₂-NH-cyclopropyl side chain to adopt a conformation that projects it away from the iodine atom, minimizing repulsive steric interactions. This leads to a "gauche" or "anti" conformation being significantly lower in energy than a "syn" conformation where the side chain would be oriented towards the iodine.

Predicted Low-Energy Conformation

Computational modeling, such as Density Functional Theory (DFT) calculations, would be the ideal method to precisely determine the lowest energy conformation.[9][10] Based on established principles, the predicted dominant conformation would feature:

-

The Cα-N bond positioned nearly perpendicular to the phenyl ring.

-

The entire side chain rotated away from the ortho-iodo substituent to maximize distance.

-

The lone pair on the nitrogen atom will likely be oriented to minimize steric interactions with both the benzyl and cyclopropyl groups.

Caption: Key steric interactions governing the molecule's preferred conformation.

Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized molecule.[11]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet pattern in the ~7.0-7.8 ppm region, characteristic of an ortho-disubstituted benzene ring. - Benzylic Protons (2H): A singlet or a sharp doublet around ~3.8-4.0 ppm. - NH Proton (1H): A broad singlet, chemical shift is concentration and solvent dependent (~1.5-2.5 ppm). - Cyclopropyl CH (1H): A multiplet in the ~2.2-2.4 ppm region. - Cyclopropyl CH₂ (4H): Two distinct multiplets in the ~0.4-0.8 ppm region due to diastereotopicity. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the ~125-142 ppm range. The carbon bearing the iodine (C-I) will be shifted upfield to ~98-100 ppm. - Benzylic Carbon (1C): A signal around ~55-58 ppm. - Cyclopropyl CH (1C): A signal around ~30-33 ppm. - Cyclopropyl CH₂ (2C): A signal in the upfield region, ~3-6 ppm. |

| HRMS (ESI+) | Calculated m/z for [C₁₀H₁₃IN]⁺ (M+H)⁺: 274.0087. Found: ~274.0087. |

| IR (Infrared) | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

Applications and Future Directions

This compound is not just a chemical curiosity; it is a versatile building block for more complex molecular architectures.

-

Medicinal Chemistry : The cyclopropylamine motif is a known bioisostere for larger or more flexible groups and is present in numerous approved drugs. The ortho-iodo-benzyl group is a prime substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents to build out molecular complexity.[12]

-

Materials Science : Aryl iodides are also precursors for materials synthesis, including organometallic frameworks and conjugated polymers.

Future research should focus on obtaining a single-crystal X-ray structure to definitively resolve its solid-state conformation.[9] Furthermore, exploring its reactivity in a variety of cross-coupling reactions would provide a valuable library of derivatives for screening in drug discovery programs and for the development of novel functional materials.

References

- Bernstein Group. (n.d.). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne.

- ChemicalBook. (n.d.). This compound | 1353973-73-5.

- Preprints.org. (2021). N,N-bis(2-quinolinylmethyl)benzylamine.

- PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.

- Sigma-Aldrich. (n.d.). N-(2-Iodobenzyl)cyclopropanamine | 1353973-73-5.

- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.

- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Sci-Hub. (n.d.). Spectroscopic characterization and single molecule structures of N,N-bis-(3-phthalimidopropyl)-N-(2-hydroxyethyl)-N-propylammonium salts and their hydrates.

- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- PubMed. (2022). On-DNA Reductive Amination and Alkylation.

- ResearchGate. (2009). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions.

- PubChem - NIH. (n.d.). Cyclopropylamine | C3H7N | CID 69828.

- ResearchGate. (n.d.). Reductive Amination Without the Aldehyde: Use of a Ketolactol as an Aldehyde Surrogate.

- ResearchGate. (n.d.). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-nitroso-N-benzylhydroxylamine.

- Sigma-Aldrich. (n.d.). N-(2-Iodobenzyl)cyclopropanamine | 1353973-73-5.

- Sigma-Aldrich. (n.d.). N-(2-Iodobenzyl)cyclopropanamine | 1353973-73-5.

- PubChem. (n.d.). N-Isobutylcyclopropanamine | C7H15N | CID 16775388.

Sources

- 1. This compound | 1353973-73-5 [chemicalbook.com]

- 2. N-(2-Iodobenzyl)cyclopropanamine | 1353973-73-5 [sigmaaldrich.com]

- 3. N-Isobutylcyclopropanamine | C7H15N | CID 16775388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Iodobenzyl)cyclopropanamine | 1353973-73-5 [sigmaaldrich.com]

- 5. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 9. preprints.org [preprints.org]

- 10. Sci-Hub. Spectroscopic characterization and single molecule structures of N,N-bis-(3-phthalimidopropyl)-N-(2-hydroxyethyl)-N-propylammonium salts and their hydrates / Journal of Molecular Structure, 2008 [sci-hub.st]

- 11. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Purity and stability of "Cyclopropyl-(2-iodo-benzyl)-amine"

An In-Depth Technical Guide to the Purity and Stability of Cyclopropyl-(2-iodo-benzyl)-amine

Introduction: Understanding the Molecule

This compound, with the molecular formula C₁₀H₁₂IN and a molecular weight of 273.11 g/mol , is a fine chemical intermediate whose structural motifs—a cyclopropylamine and an iodinated benzene ring—suggest its potential utility in medicinal chemistry and drug discovery.[1] The cyclopropyl group is a known bioisostere for various functional groups, often introduced to modulate metabolic stability, potency, and selectivity of drug candidates.[2] The ortho-iodobenzyl moiety serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Given its role as a building block, the purity and stability of this compound are of paramount importance. The presence of impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic byproducts in a multi-step synthesis. Furthermore, understanding its degradation profile is critical for establishing appropriate storage conditions, determining shelf-life, and developing robust, stability-indicating analytical methods required for regulatory submissions in pharmaceutical development.[3][4] This guide provides a comprehensive framework for assessing the purity and characterizing the stability of this compound.

Part 1: Purity Assessment and Analytical Control

Ensuring the purity of this compound is the foundational step before its use in any synthetic or developmental workflow. A combination of chromatographic and spectroscopic techniques is necessary for comprehensive characterization.

Chromatographic Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of non-volatile organic compounds and separating the parent molecule from process-related impurities and potential degradants.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, especially for identifying volatile or thermally stable impurities.[7]

Rationale for Method Selection:

-

HPLC-UV: The presence of the iodinated benzene ring provides a strong chromophore, making UV detection highly effective. A reversed-phase method (e.g., using a C18 column) is ideal, as it effectively separates moderately polar compounds like this amine from both more polar and less polar impurities.[3]

-

GC-MS: This technique offers excellent separation and definitive identification of impurities based on their mass fragmentation patterns. It is particularly useful for detecting residual solvents or starting materials from the synthesis.[7]

Below is a logical workflow for the analytical characterization of a new batch of this compound.

Caption: Diagram 1: Analytical Workflow for Purity Assessment.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a starting point for developing a validated stability-indicating HPLC method. Optimization will be necessary based on the specific impurity profile observed.

-

Instrumentation: HPLC system with a UV/PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness Check: The method's ability to be "stability-indicating" must be proven through forced degradation studies, demonstrating that all degradation products are resolved from the parent peak and from each other.[8][9]

Part 2: Stability Profile and Degradation Pathways

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[10] These studies subject the compound to conditions more severe than those it would encounter during storage, accelerating degradation to reveal potential liabilities.[11][12] The primary degradation pathways for this compound are predicted to involve the C-I bond and the benzylamine moiety.

Predicted Degradation Pathways:

-

Photodegradation: The carbon-iodine bond is known to be labile upon exposure to light, particularly UV radiation. Homolytic cleavage of this bond can generate a radical intermediate, which could abstract a hydrogen atom from the solvent or other molecules to form the de-iodinated analogue, Cyclopropyl-benzyl-amine. This is often the most significant degradation pathway for iodinated aromatic compounds.[13]

-

Oxidative Degradation: The secondary amine is susceptible to oxidation.[10] Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of the corresponding N-oxide or imine, and potentially cleavage of the C-N bond.

-

Thermal Degradation: While generally stable, prolonged exposure to high heat could lead to unspecified decomposition products. Amine degradation can be complex under thermal stress.[14]

-

Acid/Base Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under mild acidic and basic conditions, as it lacks readily hydrolyzable functional groups like esters or amides. However, extreme pH and heat could force degradation.

Caption: Diagram 2: Predicted Degradation Pathways.

Experimental Protocol: Forced Degradation Study

This workflow is designed to generate potential degradation products and test the specificity of the analytical method.[12]

Caption: Diagram 3: Forced Degradation Workflow.

Data Presentation: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Duration | Expected Primary Degradant | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Expected to be stable | No easily hydrolyzable groups.[10] |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Expected to be stable | No easily hydrolyzable groups.[10] |

| Oxidation | 3% H₂O₂ at RT | 24 hours | N-Oxide, Imine | Secondary amines are susceptible to oxidation.[10][14] |

| Thermal | 80°C in solution | 48 hours | Unspecified decomposition | To test intrinsic thermal stability.[11] |

| Photolytic | 1.2 million lux hours (vis) & 200 W h/m² (UV) | As required | Cyclopropyl-benzyl-amine | C-I bond is known to be photosensitive.[11][13] |

Part 3: Recommended Handling and Storage

Based on the predicted stability profile, the primary vulnerability of this compound is its sensitivity to light. Improper handling and storage can compromise the purity of the material over time.

Handling:

-

Minimize Light Exposure: Whenever possible, work under subdued light. Use amber glassware or glassware wrapped in aluminum foil for preparing solutions and running reactions.[15]

-

Inert Atmosphere: For reactions where radical formation is a concern, degassing solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) can prevent side reactions involving oxygen.

Storage:

-

Container: Store the solid compound in tightly sealed amber vials or foil-wrapped containers to protect it from light.[15][16][17]

-

Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential thermal degradation.

-

Atmosphere: Store under an inert atmosphere if possible, especially after the container has been opened, to minimize long-term oxidative degradation.

By adhering to these protocols and recommendations, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

Mascolo, G., et al. (2015). Iodinated Contrast Media Electro-Degradation: Process Performance and Degradation Pathways. PubMed. [Link]

-

Wang, C., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. [Link]

-

Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]

-

L-H. Liu, et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Reddy, G. S., et al. (2014). A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. PubMed. [Link]

-

Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]

-

Jain, D., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

S. Singh, et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

Müller, S., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. NIH. [Link]

-

Mondal, M. K., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

-

Quora. (2015). Why is iodine solution stored in dark bottles?. [Link]

-

ResearchGate. (2025). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]

-

Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach. Journal of Applied Pharmaceutical Science. [Link]

-

Patel, R. M., & Shri, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy. [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

West Pharmaceutical Services. Light Sensitive Drug Products Need Protection. [Link]

-

Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. [Link]

-

MDPI. (2021). Significance of Chromatographic Techniques in Pharmaceutical Analysis. [Link]

Sources

- 1. This compound | 1353973-73-5 [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Significance of Chromatographic Techniques in Pharmaceutical Analysis [mdpi.com]

- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 14. researchgate.net [researchgate.net]

- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 16. quora.com [quora.com]

- 17. Light Sensitive Drug Products Need Protection - West [westpharma.com]

The Strategic Utility of Cyclopropyl-(2-iodo-benzyl)-amine in Modern Organic Synthesis

A Technical Guide for Advanced Chemical Scaffolding

Authored by: Gemini, Senior Application Scientist

Introduction: The Cyclopropyl Moiety and the Rise of Complex Building Blocks

In the landscape of contemporary drug discovery and organic synthesis, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1][2] Its inherent ring strain imparts distinct electronic and conformational properties, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles in bioactive molecules.[3] When incorporated into a bifunctional building block like Cyclopropyl-(2-iodo-benzyl)-amine , the cyclopropylamine core is paired with a synthetically versatile handle—the ortho-iodinated phenyl ring—creating a powerful tool for the strategic assembly of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a sophisticated building block. We will delve into its logical synthesis, physicochemical properties, and, most critically, its application in palladium-catalyzed cross-coupling reactions, which form the cornerstone of its utility for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Safety Data

A foundational understanding of a building block's properties is critical for its effective use.

| Property | Value | Source |

| Chemical Name | N-(2-Iodobenzyl)cyclopropanamine | [4] |

| CAS Number | 1353973-73-5 | [1][4] |

| Molecular Formula | C₁₀H₁₂IN | [1] |

| Molecular Weight | 273.11 g/mol | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | - |

| Purity | Typically >95% | [4] |

| InChI Key | CEXZIEHSLZOGDX-UHFFFAOYSA-N | [4] |

Safety and Handling: N-(2-Iodobenzyl)cyclopropanamine is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1] It may also cause respiratory irritation.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Reductive Amination Approach

The most logical and widely applicable method for the synthesis of N-benzylated secondary amines is reductive amination.[5][6] This strategy involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired amine. This approach is highly efficient for constructing this compound from commercially available precursors.

Caption: Fig. 1: Synthesis via Reductive Amination (Within 100 characters).

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-iodobenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added cyclopropylamine (1.1 eq.).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is substantial, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise. The choice of this reagent is strategic as it is selective for imines in the presence of aldehydes and is tolerant of a wide range of functional groups.

-

Work-up: The reaction is stirred at room temperature until completion (typically 12-24 hours). It is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Core Application: A Linchpin in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound as a building block is realized through the reactivity of its carbon-iodine bond. Aryl iodides are highly prized substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates facile oxidative addition to the palladium(0) catalyst, often under milder conditions than those required for aryl bromides or chlorides.[7][8] This positions the molecule as an ideal precursor for introducing the N-benzyl-cyclopropylamine pharmacophore into a diverse range of molecular scaffolds.

Sources

- 1. aablocks.com [aablocks.com]

- 2. researchgate.net [researchgate.net]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. N-(2-Iodobenzyl)cyclopropanamine | 1353973-73-5 [sigmaaldrich.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nobelprize.org [nobelprize.org]

Reactivity of the carbon-iodine bond in "Cyclopropyl-(2-iodo-benzyl)-amine"

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Cyclopropyl-(2-iodo-benzyl)-amine

Abstract

This technical guide provides a comprehensive analysis of the reactivity associated with the carbon-iodine (C-I) bond in this compound. This molecule serves as a versatile building block in modern synthetic chemistry, primarily due to the unique and exploitable reactivity of its aryl iodide moiety. We will delve into the foundational principles governing this reactivity, including bond energetics, steric considerations, and electronic influences imparted by the ortho-substituted cyclopropylmethylamino group. The core of this guide is dedicated to a practical exploration of key synthetic transformations, including palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclization pathways. Each section is supported by detailed, field-proven experimental protocols, mechanistic insights, and data visualizations to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this substrate in complex molecule synthesis.

Introduction: The Strategic Importance of the C-I Bond in a Multifunctional Scaffold

Aryl iodides are premier substrates in transition-metal-catalyzed cross-coupling reactions, a status owed to the inherent properties of the carbon-iodine bond.[1] With a bond dissociation energy (BDE) significantly lower than its lighter halogen counterparts (C-Br, C-Cl, C-F), the C-I bond is the most susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This energetic favorability forms the basis for the chemoselectivity observed in a vast array of synthetic transformations.

The molecule this compound presents a particularly interesting case study. Its structure combines three key features that modulate the reactivity of the C-I bond:

-

The Aryl Iodide: The primary site of reactivity, enabling a host of C-C, C-N, C-O, and C-S bond-forming reactions.

-

The Ortho-Substituted Benzylamine Moiety: The –CH₂NH-cyclopropyl group, positioned directly adjacent to the iodine, introduces significant steric bulk. This can influence the rate and success of catalytic transformations by impeding the approach of the catalyst to the C-I bond.[2]

-

The Nucleophilic Secondary Amine: The amine functionality is basic and can act as a ligand, potentially coordinating to the metal catalyst and inhibiting its activity. Conversely, its proximity to the reactive center makes it a prime candidate for intramolecular reactions, offering a direct pathway to valuable heterocyclic scaffolds.[3]

This guide will systematically dissect these competing and complementary influences to provide a predictive and practical understanding of the molecule's synthetic utility.

Synthesis of the Core Scaffold: this compound

Before exploring its reactivity, it is instructive to understand the synthesis of the title compound. A common and efficient method is the reductive amination of 2-iodobenzaldehyde with cyclopropylamine.[4] This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2-iodobenzaldehyde (1.0 eq) in methanol (0.5 M), add cyclopropylamine (1.2 eq). Stir the mixture at room temperature for 2-4 hours. Progress can be monitored by TLC or LC-MS for the disappearance of the aldehyde.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield this compound.

Causality Behind Choices:

-

Methanol as Solvent: It readily dissolves both the aldehyde and the amine and is compatible with sodium borohydride.

-

Excess Cyclopropylamine: A slight excess helps drive the imine formation equilibrium towards the product.

-

Portion-wise Addition of NaBH₄ at 0 °C: The reduction of the imine is exothermic. Slow addition at a reduced temperature controls the reaction rate and prevents potential side reactions.

Workflow Diagram

Caption: Synthesis workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is exceptionally well-suited for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for constructing C-C and C-N bonds.[5][6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent, typically an arylboronic acid, to form a biaryl structure. For this compound, the ortho-substituent's steric bulk is a critical consideration, often requiring more robust ligands and potentially higher temperatures to achieve efficient coupling.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. longdom.org [longdom.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

The Cyclopropylamine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Advantages of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is a fascinating and increasingly utilized structural motif in the design of biologically active molecules.[1] Its unique stereoelectronic properties, stemming from the inherent ring strain (approximately 27.5 kcal/mol), confer a pseudo-unsaturated character with aspects of sp2 hybridization.[2] This strained ring system imparts a rigid conformation upon the molecule, which can be highly advantageous for optimizing interactions with biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as a phenyl ring or a carbonyl group, while offering improved metabolic stability and pharmacokinetic properties.[3] When appended with an amine functionality, the resulting cyclopropylamine scaffold becomes a versatile building block for a diverse array of therapeutic agents, ranging from enzyme inhibitors to antibacterial and anticancer drugs.[4] This guide will provide an in-depth exploration of the key biological activities of cyclopropylamine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy.

Cyclopropylamine Derivatives as Irreversible Enzyme Inhibitors: MAO and LSD1

A prominent class of cyclopropylamine-containing drugs are mechanism-based irreversible inhibitors of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[5] The inherent reactivity of the strained cyclopropyl ring is ingeniously harnessed to covalently modify the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of these enzymes.

Mechanism of Irreversible Inhibition

The inhibitory mechanism of cyclopropylamines against FAD-dependent amine oxidases proceeds through a well-established radical-mediated pathway. The enzyme initially oxidizes the cyclopropylamine substrate, leading to the formation of a radical cation intermediate. This is followed by the opening of the highly strained cyclopropyl ring, generating a reactive species that covalently bonds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[6] Mass spectrometry studies have been instrumental in identifying the resulting FAD adducts, confirming the covalent nature of the inhibition.[7]

Caption: Mechanism of FAD-dependent enzyme inhibition by cyclopropylamines.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[8] Irreversible inhibition of MAOs by cyclopropylamine derivatives, such as the antidepressant drug tranylcypromine, leads to an increase in the synaptic levels of these neurotransmitters, exerting a therapeutic effect in depressive disorders.[2]

The inhibitory potency and selectivity of cyclopropylamine derivatives against MAO-A and MAO-B are highly dependent on the nature and position of substituents on the cyclopropylamine scaffold.